molecular formula C20H18FNO3S B300886 5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione

5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione

Cat. No. B300886
M. Wt: 371.4 g/mol
InChI Key: FMVXTNVAVVBQFB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is commonly known as FBT-1 and is a thiazolidinedione derivative. The chemical structure of FBT-1 consists of a thiazolidinedione core, which is attached to a 3-propyl group and a benzylidene moiety that contains a fluorobenzyl ether.

Mechanism of Action

The mechanism of action of FBT-1 is not fully understood, but it is believed to act through multiple pathways. In cancer research, FBT-1 has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In diabetes research, FBT-1 has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. In Alzheimer's disease research, FBT-1 has been reported to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
FBT-1 has been shown to have various biochemical and physiological effects in different disease models. In cancer research, FBT-1 has been reported to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, FBT-1 has been shown to improve insulin sensitivity and reduce blood glucose levels by regulating glucose and lipid metabolism. In Alzheimer's disease research, FBT-1 has been reported to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

FBT-1 has several advantages for lab experiments, such as high purity and good yields from the synthesis method. FBT-1 is also stable under normal laboratory conditions, making it easy to handle and store. However, FBT-1 has some limitations, such as limited solubility in water, which can affect its bioavailability. FBT-1 also requires further research to elucidate its mechanism of action fully.

Future Directions

For FBT-1 research include investigating its efficacy in different disease models, identifying its molecular targets, and developing analogs with improved pharmacological properties. Additionally, future research could explore the potential of FBT-1 as a lead compound for drug development.

Synthesis Methods

The synthesis of FBT-1 involves the reaction of 3-propyl-4-thioxo-1,3-thiazolidine-2,5-dione with 3-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-hydroxybenzaldehyde to obtain FBT-1. This method has been reported to yield high purity and good yields of FBT-1.

Scientific Research Applications

FBT-1 has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, FBT-1 has been reported to inhibit the proliferation of cancer cells and induce apoptosis. In diabetes research, FBT-1 has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, FBT-1 has been reported to have neuroprotective effects and improve cognitive function.

properties

Product Name

5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H18FNO3S

Molecular Weight

371.4 g/mol

IUPAC Name

(5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18FNO3S/c1-2-10-22-19(23)18(26-20(22)24)12-15-7-3-4-9-17(15)25-13-14-6-5-8-16(21)11-14/h3-9,11-12H,2,10,13H2,1H3/b18-12-

InChI Key

FMVXTNVAVVBQFB-PDGQHHTCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC(=CC=C3)F)/SC1=O

SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)SC1=O

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)SC1=O

Origin of Product

United States

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